Desethyl Amiodarone Hydrochloride

概要

説明

N-デスエチルアミオダロン (塩酸塩) は、抗不整脈薬アミオダロンの主要な活性代謝物です。これは、シトクロムP450 3A4酵素によるアミオダロンのN-脱メチル化によって生成されます。 この化合物は、特に心臓不整脈の文脈において、その有意な薬理作用で知られています .

2. 製法

合成経路と反応条件: N-デスエチルアミオダロン (塩酸塩) の合成は、通常、アミオダロンのN-脱メチル化を伴います。このプロセスは、シトクロムP450 3A4酵素によって触媒されます。 反応条件には、多くの場合、アミオダロンを脱エチル化形に効率的に変換するために、有機溶媒と制御された温度の使用が含まれます .

工業的製造方法: N-デスエチルアミオダロン (塩酸塩) の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、酵素反応が最適化された条件下で行われる大型バイオリアクターの使用が含まれ、収率と純度を最大化します。 その後、生成物は様々なクロマトグラフィー技術によって精製され、塩酸塩の形で最終化合物が得られます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Desethylamiodarone (hydrochloride) typically involves the N-demethylation of amiodarone. This process is catalyzed by cytochrome P450 3A4 enzymes. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the efficient conversion of amiodarone to its desethylated form .

Industrial Production Methods: Industrial production of N-Desethylamiodarone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors where the enzymatic reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through various chromatographic techniques to obtain the final compound in its hydrochloride form .

化学反応の分析

反応の種類: N-デスエチルアミオダロン (塩酸塩) は、次のようないくつかの種類の化学反応を起こします。

還元: この反応は電子の獲得を伴い、還元された誘導体の形成につながります。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素と様々な酸化剤が制御された条件下で使用されます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが無水条件下で使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、N-デスエチルアミオダロン (塩酸塩) の水酸化誘導体、還元誘導体、置換誘導体があり、それぞれが異なる薬理作用を持っています .

4. 科学研究への応用

N-デスエチルアミオダロン (塩酸塩) は、次のような幅広い科学研究への応用があります。

科学的研究の応用

Introduction to Desethyl Amiodarone Hydrochloride

This compound (DEA) is a significant metabolite of amiodarone, a widely used antiarrhythmic drug. While amiodarone is primarily recognized for its role in treating various cardiac arrhythmias, DEA has emerged as an important compound in its own right, exhibiting distinct pharmacological properties and potential therapeutic applications. This article explores the scientific research applications of DEA, emphasizing its role in oncology and cardiology, supported by comprehensive data tables and case studies.

Key Properties

- Chemical Structure : DEA is a benzofuran derivative similar to amiodarone.

- Pharmacokinetics : It has a long elimination half-life and accumulates significantly in tissues compared to plasma concentrations .

- Toxicity Profile : While beneficial, DEA can also exhibit cytotoxic effects on normal cells at high concentrations, necessitating careful dosing in therapeutic applications .

Anti-Cancer Potential

Recent studies have highlighted the cytostatic effects of DEA on various cancer cell lines, particularly bladder cancer. Research indicates that DEA can:

- Induce cell death in T24 human transitional-cell carcinoma at physiologically relevant concentrations.

- Inhibit colony formation and metastasis by affecting key cellular pathways involved in proliferation and survival .

Case Study: Bladder Cancer

A study demonstrated that treatment with DEA led to:

- Cell Cycle Arrest : Significant G0/G1 phase arrest was observed.

- Induction of Apoptosis : Increased Bax/Bcl-2 ratio and activation of caspase pathways were noted.

- Mitochondrial Dysfunction : Depolarization of mitochondrial membranes was confirmed using JC-1 fluorescence assays .

| Parameter | Control | DEA Treatment (10 μM) |

|---|---|---|

| Cell Viability (%) | 90 | 30 |

| Colony Formation (No.) | 200 | 50 |

| Bax/Bcl-2 Ratio | 1:3 | 3:1 |

Other Cancer Types

While bladder cancer has been a primary focus, preliminary investigations suggest potential applications of DEA in other malignancies, including breast and lung cancers. Further clinical studies are warranted to explore these avenues.

Antiarrhythmic Effects

As an active metabolite of amiodarone, DEA retains antiarrhythmic properties that can be beneficial for patients with refractory ventricular arrhythmias. Its pharmacological profile suggests it may be effective as:

- An adjunct therapy for patients experiencing recurrent ventricular tachycardia or fibrillation.

- A potential alternative for patients intolerant to traditional antiarrhythmic medications.

Clinical Observations

Clinical data indicate that patients treated with amiodarone often show significant levels of DEA accumulation, correlating with therapeutic efficacy. However, the precise role of DEA as a standalone treatment requires further investigation .

作用機序

N-デスエチルアミオダロン (塩酸塩) は、主にカリウムイオンチャネルを遮断することで効果を発揮し、心臓活動電位の再分極期を延長します。この作用は、活動電位の持続時間を長くし、心臓細胞の有効不応期を長くすることで、心臓のリズムを安定させます。 さらに、ナトリウムイオンチャネルを遮断し、アルファおよびベータアドレナリン受容体を拮抗作用することがあり、抗不整脈効果に寄与しています .

類似の化合物:

独自性: N-デスエチルアミオダロン (塩酸塩) は、アミオダロンのN-脱メチル化による特異的な生成と、活性代謝物としての重要な役割において独特です。 その薬理学的プロファイル、特にカリウムイオンチャネルを遮断して心臓活動電位を延長する能力は、他の類似の化合物とは異なります .

類似化合物との比較

Amiodarone: The parent compound from which N-Desethylamiodarone (hydrochloride) is derived.

Di-desethylamiodarone: Another metabolite of amiodarone, formed through further demethylation.

Uniqueness: N-Desethylamiodarone (hydrochloride) is unique in its specific formation through the N-demethylation of amiodarone and its significant role as an active metabolite. Its pharmacological profile, particularly its ability to block potassium ion channels and prolong the cardiac action potential, distinguishes it from other similar compounds .

生物活性

Desethyl amiodarone hydrochloride (DEA) is a significant metabolite of amiodarone, a widely used antiarrhythmic agent. Understanding the biological activity of DEA is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies, highlighting DEA's pharmacokinetics, mechanisms of action, and clinical implications.

Overview of Amiodarone and Desethyl Amiodarone

Amiodarone is classified as a class III antiarrhythmic agent, primarily utilized for managing various cardiac arrhythmias. Its pharmacological effects include prolongation of the action potential duration and repolarization time in cardiac tissues, achieved through multiple mechanisms, including potassium channel blockade and interaction with sodium and calcium channels . DEA, the principal metabolite of amiodarone, retains antiarrhythmic properties and contributes to the drug's overall efficacy.

Pharmacokinetics

The pharmacokinetic profile of DEA is characterized by extensive tissue distribution and long half-life. Key pharmacokinetic parameters include:

- Bioavailability : Amiodarone exhibits variable bioavailability (20-80%), influenced by enterohepatic circulation .

- Volume of Distribution : The volume of distribution for amiodarone is approximately 60 L/kg, with DEA showing even higher concentrations in tissues .

- Half-Life : The terminal half-life of DEA can range from 9 to 77 days, reflecting its prolonged presence in the body due to lipophilic properties .

Table 1: Pharmacokinetic Parameters of Desethyl Amiodarone

| Parameter | Value |

|---|---|

| Bioavailability | 20-80% |

| Volume of Distribution | ~60 L/kg |

| Terminal Half-Life | 9-77 days |

| Protein Binding | ~96% |

DEA exhibits multiple mechanisms that contribute to its biological activity:

- Ion Channel Modulation : Similar to amiodarone, DEA affects potassium channels, leading to prolonged cardiac action potentials and refractory periods. This mechanism is vital for its antiarrhythmic effects.

- Autonomic Nervous System Interaction : DEA may influence autonomic tone by modulating sympathetic activity, thereby impacting heart rate and conduction .

- Tissue Deposition : Research indicates that both amiodarone and DEA accumulate in various tissues, including adipose tissue, liver, and lungs. This deposition can lead to ultrastructural changes typical of lipidosis in affected tissues .

Clinical Implications

The clinical relevance of DEA is highlighted by its pharmacodynamic properties:

- Efficacy in Arrhythmias : Studies have shown that DEA maintains significant antiarrhythmic activity, contributing to the overall therapeutic effects observed with amiodarone treatment.

- Adverse Effects : The accumulation of DEA in tissues can lead to adverse reactions similar to those associated with amiodarone therapy, including thyroid dysfunction and pulmonary toxicity .

Case Studies

A study involving patients treated with amiodarone revealed high concentrations of both amiodarone and DEA in cardiac tissues. The mean cardiac tissue concentrations were significantly elevated compared to plasma levels, indicating extensive tissue uptake . Another case highlighted the relationship between prolonged DEA exposure and increased risk of drug-induced adverse effects, emphasizing the importance of monitoring in patients receiving long-term therapy.

特性

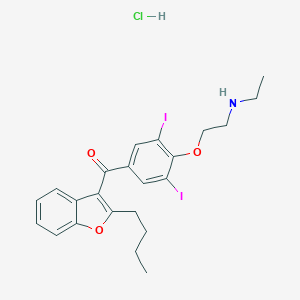

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQPMJVGWGJLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242099 | |

| Record name | Desethylamiodarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96027-74-6 | |

| Record name | Desethylamiodarone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096027746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethylamiodarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient synthesis method for Desethylamiodarone Hydrochloride according to the provided research?

A1: The research article [] describes a straightforward synthesis of Desethylamiodarone Hydrochloride. The free base of Amiodarone reacts with 1-Chloroethyl chloroformate in Toluene to yield Desethylamiodarone. This intermediate is then easily purified and converted to Desethylamiodarone Hydrochloride.

Q2: Why is the purification of Desethylamiodarone highlighted in the research?

A2: The article [] emphasizes the ease of purification for Desethylamiodarone, suggesting that previous methods might have encountered difficulties in this step. This improved purification process contributes to obtaining a higher purity compound for potential research and applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。